(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one features a piperidine core substituted with a (4-fluorophenyl)sulfonyl group and an α,β-unsaturated ketone (propenone) moiety. This structure combines a sulfonamide-based piperidine scaffold with a chalcone-like enone system, which is known for its bioactivity in medicinal chemistry.
Synthetic routes for related compounds involve coupling sulfonyl chlorides with piperidine derivatives under nucleophilic conditions, followed by introduction of the propenone moiety via Claisen-Schmidt condensations . Characterization typically employs NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography .
Properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c21-17-7-9-18(10-8-17)26(24,25)19-12-14-22(15-13-19)20(23)11-6-16-4-2-1-3-5-16/h1-11,19H,12-15H2/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOKOYPCKAFESI-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the sulfonylated piperidine with a phenylprop-2-en-1-one precursor under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one exhibit significant antitumor properties. For instance, derivatives containing the fluorophenylsulfonyl moiety have shown improved efficacy against various cancer cell lines. In particular, research has demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests their potential use in treating inflammatory conditions such as arthritis and other autoimmune diseases .
Antimicrobial Properties
The antimicrobial activity of related sulfonamide compounds has been documented extensively. The presence of the piperidine ring in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial and fungal pathogens. Preliminary studies indicate that this compound could be effective against resistant strains of bacteria, highlighting its potential in the development of new antibiotics .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, starting from commercially available piperidine derivatives. The key steps include:
- Formation of the Sulfonamide : Reaction of piperidine with sulfonyl chloride to form the sulfonamide derivative.
- Alkene Formation : Utilizing Wittig or similar reactions to introduce the phenylpropene moiety.
- Fluorination : Selective introduction of the fluorine atom at the para position on the phenyl ring can be achieved through electrophilic aromatic substitution methods.
These synthetic strategies allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antitumor Efficacy
A recent study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory models, researchers evaluated the compound's ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The compound demonstrated a marked reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can form strong interactions with target proteins, while the piperidine ring can enhance binding affinity. The phenylprop-2-en-1-one moiety can participate in various chemical reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Sulfonyl-Piperidine/Piperazine Derivatives
Compounds sharing the sulfonyl-piperidine/piperazine core exhibit variations in substituents, influencing physicochemical and biological properties:
Key Observations :
- The target compound’s propenone group distinguishes it from Sch225336, which lacks α,β-unsaturated ketones but shares sulfonyl-based receptor interactions .
- BAP derivatives with electron-withdrawing groups (e.g., –CN, –NO₂) show enhanced anti-inflammatory and antitumor activities compared to non-substituted analogs, suggesting the fluorophenyl-sulfonyl group in the target compound may similarly enhance bioactivity .
- Rotamerism observed in compound 3aj highlights conformational flexibility in sulfonyl-piperidine derivatives, which may influence binding kinetics .
Chalcone/Propenone Derivatives
Chalcones and propenone analogs share the α,β-unsaturated ketone system but differ in core substituents:
Key Observations :
- The target compound’s piperidine-sulfonyl core increases molecular complexity compared to simple chalcones like BUDYOP, likely improving target specificity .
- Substitution with hydroxyl groups () may improve solubility but reduce metabolic stability compared to fluorophenyl groups .
- Chlorophenyl and methylphenyl analogs () demonstrate how halogenation and alkylation affect physical properties, with melting points correlating with substituent polarity .
Fluorophenyl-Containing Compounds
Fluorine incorporation often enhances bioavailability and metabolic stability:
Key Observations :
- Thiazole-triazole derivatives () demonstrate heterocyclic diversity but lack the sulfonyl group critical for the target compound’s hypothesized receptor interactions .
Biological Activity
(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 373.4 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and a phenylpropene moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1798407-02-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The piperidine ring enhances binding affinity to certain receptors, modulating signaling pathways involved in various physiological processes.
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial properties. For example, derivatives containing the piperidine nucleus are often associated with antibacterial activity against various pathogens including Salmonella typhi and Staphylococcus aureus . The specific activity of this compound against these strains is yet to be fully characterized but is expected to follow similar trends.
Enzyme Inhibition Studies
In studies evaluating enzyme inhibition, compounds similar to this compound have demonstrated strong inhibitory action against acetylcholinesterase (AChE) and urease . These activities suggest potential applications in treating conditions such as Alzheimer's disease and urinary tract infections.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative effects, particularly in breast cancer cells . The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of synthesized sulfonamide derivatives, which included variations of the piperidine structure. Among these, several compounds showed moderate to strong activity against Bacillus subtilis and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the piperidin-4-yl-(4-fluorophenyl)sulfonyl intermediate via sulfonylation of piperidine derivatives under anhydrous conditions .
- Step 2: Claisen-Schmidt condensation between the sulfonyl-piperidine intermediate and a substituted acetophenone derivative to form the α,β-unsaturated ketone. Reaction conditions (e.g., base strength, solvent polarity) significantly impact the E/Z ratio. Polar aprotic solvents (e.g., DMF) and mild bases (e.g., KOH) favor the E-isomer .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How is the (E)-configuration of the propenone moiety experimentally confirmed?
Methodological Answer:
- NMR Spectroscopy: The coupling constant (J) between Hα and Hβ in the trans (E) configuration is typically >16 Hz, distinct from the cis (Z) form (J ≈ 12 Hz) .
- X-ray Crystallography: Single-crystal diffraction provides definitive proof of geometry. For example, similar compounds with fluorophenyl-propenone motifs show C=C bond lengths of ~1.33 Å and dihedral angles >150° between aromatic rings, consistent with the E-isomer .
Q. What are the key solubility and stability considerations for this compound in biological assays?
Methodological Answer:
- Solubility: Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS). Hydrophobic substituents (e.g., 4-fluorophenyl) reduce aqueous solubility; co-solvents (e.g., cyclodextrins) or micellar formulations may enhance dissolution .
- Stability: Monitor via HPLC under physiological conditions (pH 7.4, 37°C). Sulfonyl groups are generally stable, but the α,β-unsaturated ketone may degrade via Michael addition in nucleophilic media (e.g., serum proteins) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict nonlinear optical (NLO) properties, and how do these compare with experimental data?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to compute hyperpolarizability (β) and dipole moments. The electron-withdrawing sulfonyl group enhances charge transfer, increasing NLO response .
- Experimental Validation: Use Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISHG) to measure first hyperpolarizability (β). Discrepancies between theory and experiment often arise from crystal packing effects or solvent interactions .
Q. What strategies resolve contradictions between in vitro potency and cellular activity data for this compound?
Methodological Answer:
- Membrane Permeability: Assess via PAMPA or Caco-2 assays. The sulfonyl-piperidine moiety may reduce permeability due to high polarity; prodrug strategies (e.g., esterification) can improve uptake .
- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., propenone oxidation). Structural modifications (e.g., fluorination at vulnerable sites) enhance stability .
Q. How does the sulfonyl group influence binding affinity in target protein interactions?
Methodological Answer:
- Docking Studies: Perform molecular docking (AutoDock Vina, Schrödinger) with proteins containing sulfonamide-binding pockets (e.g., carbonic anhydrase). The sulfonyl group forms hydrogen bonds with Lys/Arg residues and stabilizes binding via electrostatic interactions .
- SAR Analysis: Compare analogs with/without the sulfonyl group using SPR or ITC. For example, removal of the 4-fluorophenylsulfonyl moiety in analogs reduces inhibition constants (Ki) by 10-fold in enzyme assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
Methodological Answer:
- Standardize Protocols: Use USP guidelines for solubility testing (e.g., shake-flask method, 24-h equilibration) . Variability often stems from differences in solvent purity, temperature control, or agitation speed.
- Solid-State Characterization: Perform DSC and PXRD to check for polymorphic forms. Different crystal packing (e.g., hydrate vs. anhydrate) alters solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
